molecular formula C32H40N4O4 B10869780 4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide

4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide

Cat. No.: B10869780
M. Wt: 544.7 g/mol
InChI Key: FRKZDCSJAQAROM-UHFFFAOYSA-N
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Description

  • This compound is also known as α,α-4-trimethylbenzenemethanol or 1,1-dimethyl-2-(4-methylphenyl)ethanol .
  • It is an organic compound with the chemical formula C10H14O .
  • Appearance: It appears as a white crystalline solid with a mint-like fragrance.
  • Solubility: It is soluble in ethanol, ether, and most organic solvents.
  • Uses: It serves as a raw material for synthesizing fragrances and flavor compounds. Additionally, it finds applications in dye synthesis and as a preservative .
  • Preparation Methods

    • Synthetic Routes : 2-(4-methylphenyl)propan-2-ol can be synthesized by reacting 4-methylphenylacetone with a reducing agent (e.g., hydrogen gas and a catalyst like lithium aluminum hydride) under appropriate conditions.
    • Industrial Production : While industrial-scale production methods may vary, the synthetic route remains consistent.
  • Chemical Reactions Analysis

    • Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
      • Reduction : Reducing agents such as lithium aluminum hydride.
      • Substitution : Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
    • Major Products : The specific products depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis.
    • Biology : Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
    • Medicine : Research on its pharmacological properties and potential therapeutic applications.
    • Industry : Employed in fragrance and flavor industries.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Uniqueness : Highlight its distinct features compared to other similar compounds.
    • Similar Compounds : Provide a list of related compounds (e.g., other benzyl alcohols, diazepines).

    Remember that while this compound has low toxicity, appropriate safety precautions should still be taken during handling and use.

    Properties

    Molecular Formula

    C32H40N4O4

    Molecular Weight

    544.7 g/mol

    IUPAC Name

    4-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-morpholin-4-ylethyl)-4-oxobutanamide

    InChI

    InChI=1S/C32H40N4O4/c1-22-8-10-23(11-9-22)31-30-25(20-32(2,3)21-27(30)37)34-24-6-4-5-7-26(24)36(31)29(39)13-12-28(38)33-14-15-35-16-18-40-19-17-35/h4-11,31,34H,12-21H2,1-3H3,(H,33,38)

    InChI Key

    FRKZDCSJAQAROM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CCC(=O)NCCN5CCOCC5

    Origin of Product

    United States

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